2-Amino-5-(2-hydroxyethanesulfonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(2-hydroxyethanesulfonyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group at the 2-position and a hydroxyethanesulfonyl group at the 5-position of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-hydroxyethanesulfonyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide is reacted with a nucleophile under basic conditions to introduce the desired substituents on the aromatic ring . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(2-hydroxyethanesulfonyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(2-hydroxyethanesulfonyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-5-(2-hydroxyethanesulfonyl)phenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyethanesulfonyl groups play a crucial role in its reactivity and biological activity. For example, the compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals . Additionally, its ability to undergo electrophilic aromatic substitution reactions makes it a versatile intermediate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-(2-hydroxyethanesulfonyl)phenol can be compared with other similar compounds, such as:
2-Aminophenol: Lacks the hydroxyethanesulfonyl group and has different chemical properties and reactivity.
5-Aminosalicylic Acid: Contains a carboxyl group instead of the hydroxyethanesulfonyl group, leading to different biological activities and applications.
2,6-Dibromo-4-[4-(2-hydroxyethanesulfonyl)-phenylazo]-phenol: A derivative with additional bromine and azo groups, used in pH sensor layers.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
42357-26-6 |
---|---|
Molekularformel |
C8H11NO4S |
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
2-amino-5-(2-hydroxyethylsulfonyl)phenol |
InChI |
InChI=1S/C8H11NO4S/c9-7-2-1-6(5-8(7)11)14(12,13)4-3-10/h1-2,5,10-11H,3-4,9H2 |
InChI-Schlüssel |
SXYFVFGTFCDYPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.